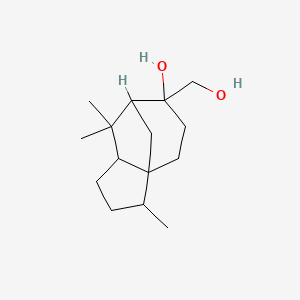
1,7-Diepi-8,15-cedranediol
概要
説明
1,7-Diepi-8,15-cedranediol is a sesquiterpenoid compound with the molecular formula C15H26O2. It is derived from the leaves of Platycladus orientalis and is known for its unique structure, which includes multiple ring systems and hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions: 1,7-Diepi-8,15-cedranediol can be synthesized through the hydrolysis of cedarwood lactone. The process involves reacting cedarwood lactone with a dilute sulfuric acid solution, followed by alkaline hydrolysis to yield the desired compound .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis typically involves standard organic chemistry techniques such as hydrolysis and purification processes to ensure high purity and yield.
化学反応の分析
Types of Reactions: 1,7-Diepi-8,15-cedranediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of esters or ethers.
科学的研究の応用
1,7-Diepi-8,15-cedranediol has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 1,7-Diepi-8,15-cedranediol involves its interaction with various molecular targets and pathways. The hydroxyl groups in its structure allow it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity and receptor binding. This interaction can lead to various biological effects, such as antimicrobial and anti-inflammatory activities .
類似化合物との比較
Cedrol: Another sesquiterpenoid with similar structural features but different biological activities.
Cedrene: A sesquiterpene hydrocarbon with a similar backbone but lacking hydroxyl groups.
Cedrane: A related compound with a different arrangement of ring systems.
Uniqueness: 1,7-Diepi-8,15-cedranediol is unique due to its specific arrangement of hydroxyl groups and ring systems, which confer distinct chemical and biological properties.
生物活性
1,7-Diepi-8,15-cedranediol is a sesquiterpenoid compound primarily isolated from the leaves of Platycladus orientalis. This compound has garnered attention for its diverse biological activities and potential applications in various fields, including pharmaceuticals and cosmetics.
Chemical Structure and Properties
This compound has the molecular formula and possesses a complex structure typical of sesquiterpenes. The compound features multiple chiral centers, contributing to its unique biological properties.
Biological Activities
The biological activities of this compound can be summarized as follows:
- Antioxidant Activity : Studies have demonstrated that sesquiterpenes exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage and various diseases.
- Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties. This activity could be beneficial in treating conditions characterized by chronic inflammation.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacteria and fungi. This makes it a candidate for further investigation as a natural preservative or therapeutic agent.
Antioxidant Activity
A study evaluating the antioxidant capacity of various sesquiterpenes found that this compound demonstrated a significant ability to inhibit lipid peroxidation in vitro. This suggests potential applications in food preservation and cosmetic formulations where oxidative stability is desired.
Anti-inflammatory Research
In a controlled experiment involving animal models of inflammation, administration of this compound resulted in reduced markers of inflammation compared to control groups. This supports its potential use in developing anti-inflammatory drugs.
Antimicrobial Studies
Research conducted on the antimicrobial effects of various plant-derived compounds revealed that this compound exhibited inhibitory effects against Staphylococcus aureus and Candida albicans. These findings highlight its potential as a natural antimicrobial agent.
Table: Summary of Biological Activities
| Activity | Description | Evidence |
|---|---|---|
| Antioxidant | Scavenges free radicals; reduces oxidative stress | In vitro lipid peroxidation inhibition studies |
| Anti-inflammatory | Decreases inflammatory markers in animal models | Controlled animal studies |
| Antimicrobial | Inhibits growth of bacteria and fungi | Studies against Staphylococcus aureus and Candida albicans |
特性
IUPAC Name |
8-(hydroxymethyl)-2,6,6-trimethyltricyclo[5.3.1.01,5]undecan-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-10-4-5-11-13(2,3)12-8-14(10,11)6-7-15(12,17)9-16/h10-12,16-17H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTKMDSUFFRLDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C13CCC(C(C3)C2(C)C)(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















